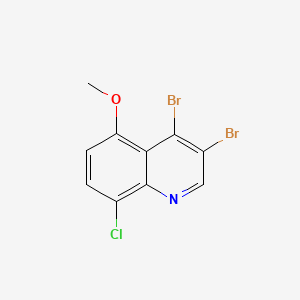

![molecular formula C10H9ClN2O2 B580577 4-氯-1H-吡咯并[2,3-c]吡啶-3-甲酸乙酯 CAS No. 1234616-12-6](/img/structure/B580577.png)

4-氯-1H-吡咯并[2,3-c]吡啶-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

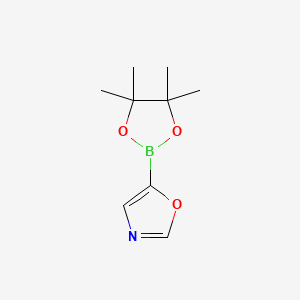

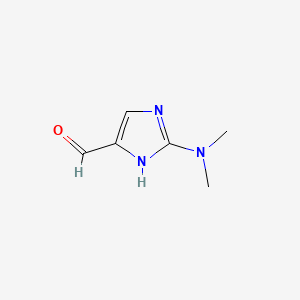

Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a chemical compound with the linear formula C10H9CLN2O2 . It is a structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Molecular Structure Analysis

The molecular structure of ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is represented by the InChI code 1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 .

Physical And Chemical Properties Analysis

The molecular weight of ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is 224.65 g/mol . It has a topological polar surface area of 55 Ų . The compound has a complexity of 250 .

科学研究应用

Ethyl 4-chloro-6-azaindole-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Kinase Inhibitors in Drug Discovery: Ethyl 4-chloro-6-azaindole-3-carboxylate derivatives are increasingly used as kinase inhibitors due to their ability to form hydrogen bonds in the ATP-binding site. This makes them valuable in the design of therapeutic agents for diseases where kinase activity is a factor .

Biological Probes and Imaging: The compound’s derivatives have been extensively investigated for use as biological probes and imaging agents. Their unique properties allow for enhanced visualization and study of biological processes .

Materials Science Applications: Although studies are limited, there is potential for the use of Ethyl 4-chloro-6-azaindole-3-carboxylate derivatives in materials science, particularly due to their luminescence properties .

Chemical Bond Activation: The compound’s derivatives also show promise in chemical bond activation, which is a critical process in various chemical reactions and industrial applications .

Pharmaceutical Core Structures: Azaindoles, including Ethyl 4-chloro-6-azaindole-3-carboxylate, serve as important core structures in pharmaceuticals and natural products, highlighting their significance in medicinal chemistry .

Synthesis of Natural Products: The azaindole scaffold is represented in many biologically active natural products, and recent synthetic methods have yielded several therapeutic agents for a variety of diseases .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Mode of Action

Compounds with similar structures have been found to inhibit the fibroblast growth factor receptor (fgfr), which plays a crucial role in cell proliferation and migration .

Biochemical Pathways

The FGFR pathway is involved in various biological processes, including cell proliferation, migration, and angiogenesis .

Result of Action

Compounds with similar structures have shown potential in reducing blood glucose levels, suggesting potential applications in the treatment of diabetes and related conditions .

属性

IUPAC Name |

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-13-8-5-12-4-7(11)9(6)8/h3-5,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJGZEWHTDMFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CN=CC(=C12)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735058 |

Source

|

| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

CAS RN |

1234616-12-6 |

Source

|

| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)